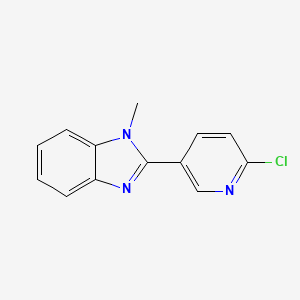

2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

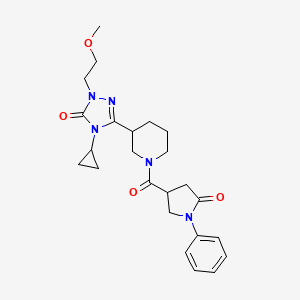

The compound “2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole” is also known as Imidacloprid . It is a neonicotinoid, which is a class of neuro-active insecticides modeled after nicotine . It is a patented chemical, manufactured by Bayer Cropscience (part of Bayer AG) and sold under various trade names .

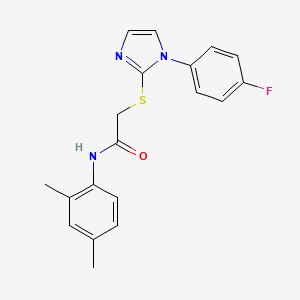

Molecular Structure Analysis

The molecular structure of Imidacloprid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C9H10ClN5O2/c10-8-2-1-7 (5-12-8)6-14-4-3-11-9 (14)13-15 (16)17/h1-2,5H,3-4,6H2, (H,11,13) .

Chemical Reactions Analysis

Imidacloprid residue persistence in the environment for up to 3000 days has been highlighted . The CPM, CYP4C71v2, CYP4C72, and CYP6AY3v2 genes that synthesize cyt p450 monooxygenase enzyme play a leading role in imidacloprid degradation .

Physical And Chemical Properties Analysis

Imidacloprid has a molecular weight of 255.661 . It is a yellowish crystalline solid with a density of 1.46 g/cm3 at 20°C . It has a melting point of 136 °C .

科学的研究の応用

Synthesis and Chemical Applications

Chemical Synthesis and Structural Importance :2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole is a compound of interest in the field of synthetic chemistry, particularly in the synthesis of benzimidazole derivatives which are prevalent in medicinal and material chemistry. The synthesis of such compounds often involves intricate reactions highlighting the chemical's role in creating complex structures. For instance, the synthesis of pyrido[1,2-a]benzimidazoles via direct copper-catalyzed amination emphasizes the importance of specific additives, such as acid, to efficiently create these compounds which have applications in both medicinal and materials chemistry due to properties like DNA intercalation and fluorescence (Masters et al., 2011).

Biological and Medicinal Applications :Benzimidazole derivatives, including structures similar to this compound, have shown potential in cancer therapy. Certain Zn(II) complexes with benzimidazole-based derivatives have been tested for their cytotoxic properties against different carcinoma cells, showcasing notable efficacy. These complexes' interactions with DNA and their ability to induce apoptosis in cells further underline their potential in cancer treatment (Zhao et al., 2015).

Spectroscopic and Material Applications

Spectroscopic Properties :The structural and spectroscopic analysis of benzimidazole derivatives is crucial for understanding their chemical properties and potential applications. Studies involving the synthesis, spectroscopic investigation, and crystal structure determination of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives shed light on their conformation and molecular interactions. Such analyses are fundamental for exploring these compounds' applications in various fields, including materials science (Hranjec et al., 2008).

作用機序

Target of Action

The primary target of 2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . The nAChR plays a crucial role in the transmission of nerve impulses. By binding to these receptors, this compound interferes with the normal functioning of the insect’s nervous system .

Mode of Action

This compound acts by binding to the nAChR, causing a blockage of the nicotinergic neuronal pathway . This binding prevents acetylcholine, a neurotransmitter, from transmitting impulses between nerves, leading to the paralysis and eventual death of the insect .

Biochemical Pathways

The action of this compound affects the normal biochemical pathways in the insect’s body. Specifically, it disrupts the normal functioning of the nervous system by blocking the transmission of nerve impulses . This disruption leads to a series of downstream effects, including paralysis and death of the insect .

Pharmacokinetics

It is known that this compound is highly soluble and persistent in the environment . These properties may impact its bioavailability and its effectiveness as an insecticide.

Result of Action

The result of the action of this compound is the paralysis and eventual death of the insect . By binding more strongly to insect neuron receptors than to mammal neuron receptors, this insecticide is more toxic to insects than to mammals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its persistence in the environment can lead to prolonged exposure of insects to this compound . Furthermore, its high solubility can influence its distribution in the environment and its uptake by insects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(6-chloropyridin-3-yl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-17-11-5-3-2-4-10(11)16-13(17)9-6-7-12(14)15-8-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFAWFBGDDRKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581820.png)

![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2581822.png)

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2581826.png)

![(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2581829.png)

![2-cyano-N-(4-ethylphenyl)-3-[7-methyl-2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2581836.png)

![[(1R,2R,5R,6R)-6-Acetyloxy-9-azabicyclo[3.3.1]nonan-2-yl] acetate;hydrochloride](/img/structure/B2581837.png)